![molecular formula C15H15NO3 B1608050 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione CAS No. 22931-53-9](/img/structure/B1608050.png)
2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
Overview
Description
2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione is a heterocyclic organic compound with a molecular formula C16H15NO3. It is also known as SU5416 and is a selective inhibitor of vascular endothelial growth factor receptor (VEGFR). This compound has been studied extensively for its potential use in cancer treatment and other diseases related to angiogenesis.
Mechanism of Action
The mechanism of action of 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione involves the inhibition of VEGFR, which is a receptor that is involved in the formation of new blood vessels. By blocking this receptor, the compound prevents the growth of new blood vessels, which in turn inhibits the growth of tumors and other diseases related to angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione are related to its inhibition of VEGFR. By blocking this receptor, the compound prevents the growth of new blood vessels, which can lead to a reduction in tumor growth and other diseases related to angiogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione in lab experiments include its selectivity for VEGFR and its potential use in cancer treatment and other diseases related to angiogenesis. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione. These include further studies on its potential use in cancer treatment and other diseases related to angiogenesis, as well as studies on its safety and efficacy. Additionally, future research could focus on developing more selective inhibitors of VEGFR and other receptors involved in angiogenesis.
Scientific Research Applications
2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells by blocking the formation of new blood vessels, which are necessary for tumor growth. This compound has also been studied for its potential use in other diseases related to angiogenesis, such as age-related macular degeneration.
properties
IUPAC Name |
2-benzyl-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGBOFYZGZBPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386394 | |
Record name | 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione | |
CAS RN |
22931-53-9 | |
Record name | 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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